molecular formula C22H17FN4O3S B11210051 methyl 3-[({[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

methyl 3-[({[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11210051
M. Wt: 436.5 g/mol
InChI Key: WRBCMDAHIDBOFR-UHFFFAOYSA-N
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Description

Methyl 3-(2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a pyrrolopyrimidine core, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, which may involve the use of thiol reagents and specific reaction conditions to ensure selective attachment.

    Acetamido and Benzoate Ester Formation: The final steps involve the acylation to introduce the acetamido group and esterification to form the benzoate ester, typically using acyl chlorides and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Methyl 3-(2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.

    Medicine: It is investigated for its pharmacological properties, including its potential as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-{[7-(3-chlorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    Methyl 3-(2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of methyl 3-(2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 3-[[2-[[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H17FN4O3S/c1-30-22(29)14-5-3-7-16(9-14)27-18(28)11-31-21-20-19(25-12-26-21)17(10-24-20)13-4-2-6-15(23)8-13/h2-10,12,24H,11H2,1H3,(H,27,28)

InChI Key

WRBCMDAHIDBOFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC(=CC=C4)F

Origin of Product

United States

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